(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
CAS No.: 128241-59-8
Cat. No.: VC0027346
Molecular Formula: C₂₀H₂₄N₂O₃
Molecular Weight: 340.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128241-59-8 |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 |
| IUPAC Name | (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
| Standard InChI | InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1 |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Introduction
Chemical Identity and Structural Characteristics
The compound (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol represents a chiral molecule with multiple stereogenic centers as indicated in its systematic name. The molecular structure features a 1-azabicyclo[2.2.2]octane scaffold (also known as a quinuclidine core) with several functional groups, including a hydroxyl group, an ethenyl (vinyl) group, and a methoxyquinoline moiety. This complex architecture contributes to its specific chemical and potentially biological properties.
The compound contains a bicyclic structure with a bridgehead nitrogen atom, which is characteristic of the quinuclidine scaffold. The 6-methoxyquinolin-4-yl substituent provides an aromatic region within the molecule, while the hydroxyl groups create potential hydrogen bonding sites. The ethenyl group introduces an unsaturated carbon-carbon bond that could participate in addition reactions, making this compound potentially reactive in certain chemical contexts.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 128241-59-8 |
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
| Standard InChI | InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1 |
| SMILES Notation | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Table 1: Chemical identification parameters for (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Alternative Nomenclature
The compound is also known by alternative names, including:
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(3α,8α,9R)-6'-methoxycinchonan-3,9-diol
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(3R)-Hydroxyquinine
These synonyms suggest a relationship to quinine derivatives, indicating potential similarities in chemical properties and biological activities.
Structural Relationships and Comparison
The target compound shares structural elements with several related compounds that have been studied more extensively. Understanding these relationships helps contextualize its potential properties and applications.
Relationship to Quinuclidine Derivatives
The 1-azabicyclo[2.2.2]octane core (quinuclidine) present in the target compound is a structural component found in several biologically active molecules. Quinuclidine-based compounds have been investigated for various pharmacological properties, including as potential cholinergic agents . The nitrogen atom in the quinuclidine structure often serves as a basic site that can interact with biological receptors or participate in chemical reactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | C₂₀H₂₄N₂O₃ | 340.42 | Quinuclidine core, methoxyquinoline moiety, ethenyl group, multiple hydroxyl groups |
| 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- | C₉H₁₅NO₂ | 169.22 | Quinuclidine core, acetate group, single stereocenter |
| 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | C₈H₁₅NO₂ | 157.21 | Quinuclidine core, hydroxymethyl group, hydroxyl group |
Table 2: Comparison of (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol with related azabicyclic compounds
Chemical and Physical Properties
Understanding the physicochemical properties of (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol is essential for predicting its behavior in various environments and its potential applications.
Spectroscopic Properties
The unique structural features of the compound would be expected to produce characteristic spectroscopic patterns:
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The aromatic methoxyquinoline moiety would likely show characteristic UV-visible absorption bands
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The multiple functional groups (hydroxyl, ethenyl, methoxy) would produce distinct infrared absorption patterns
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The complicated stereochemistry and various proton environments would yield a complex NMR spectrum with multiple signals
Analytical Considerations
The analysis and characterization of (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol would require sophisticated analytical techniques due to its complex structure.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate chiral stationary phases would be essential for assessing the stereochemical purity of the compound. The aromatic portion of the molecule would facilitate detection using UV absorbance.
Spectroscopic Identification
Multiple spectroscopic techniques would be valuable for structural confirmation:
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NMR Spectroscopy: Provides detailed information about the carbon skeleton and stereochemistry
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Mass Spectrometry: Confirms molecular weight and can provide fragmentation patterns helpful for structural elucidation
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IR Spectroscopy: Identifies functional groups such as hydroxyl and ethenyl moieties
X-ray Crystallography
Given the complex three-dimensional structure with multiple stereogenic centers, X-ray crystallography would be particularly valuable for confirming the absolute configuration of the molecule.
Citations
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Vulcan Chem. (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol. Product Information.
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Bench Chem. 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-. Compound Overview.
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PubChem. 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Compound Information.
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MDPI. Profiling Novel Quinuclidine-Based Derivatives as Potential Inhibitors. Research Article.
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Cymit Quimica. CAS 128241-59-8: Cinchonan-3,9-diol, 6′. Product Information.
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